molecular formula C19H17N3O2S B14284302 N-(5-Oxo-7-phenyl-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide CAS No. 137918-86-6

N-(5-Oxo-7-phenyl-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide

Cat. No.: B14284302
CAS No.: 137918-86-6
M. Wt: 351.4 g/mol
InChI Key: UAUGETCUPRWMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Oxo-7-phenyl-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines This compound is characterized by its unique structure, which includes an imidazo-thiazine ring system fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxo-7-phenyl-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can lead to the formation of the imidazo-thiazine ring system. This intermediate can then be further reacted with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-7-phenyl-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

N-(5-Oxo-7-phenyl-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Oxo-7-phenyl-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

CAS No.

137918-86-6

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(5-oxo-7-phenyl-2,3,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-6-yl)benzamide

InChI

InChI=1S/C19H17N3O2S/c23-17(14-9-5-2-6-10-14)21-15-16(13-7-3-1-4-8-13)25-19-20-11-12-22(19)18(15)24/h1-10,15-16H,11-12H2,(H,21,23)

InChI Key

UAUGETCUPRWMEU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C(C(SC2=N1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.